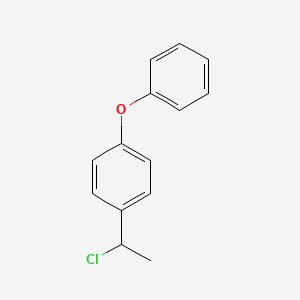

1-(1-Chloroethyl)-4-phenoxybenzene

Description

Structural Context within Halogenated Aryl Ethers

Halogenated ethers are a significant subclass of ethers, distinguished by the presence of halogen atoms (fluorine, chlorine, bromine, or iodine) on their carbon framework. wikipedia.org These compounds find diverse applications, from anesthetics to flame retardants for polymers. wikipedia.org The inclusion of a halogen atom can significantly influence the molecule's physical and chemical properties, including its reactivity and potential for further chemical transformations.

The structure of 1-(1-chloroethyl)-4-phenoxybenzene features a chiral center at the carbon atom bonded to the chlorine atom, meaning it can exist as two different enantiomers. The core of the molecule consists of a diphenyl ether moiety, where two benzene (B151609) rings are linked by an oxygen atom. One of these rings is substituted with a 1-chloroethyl group (-CH(Cl)CH3).

The presence of the ether linkage and the halogen atom dictates the compound's chemical behavior. The ether group is generally stable but can be cleaved under harsh conditions using strong acids like HBr or HI. byjus.com The aromatic rings can undergo electrophilic substitution reactions, with the phenoxy group typically directing incoming electrophiles to the ortho and para positions due to the electron-donating nature of the ether oxygen. byjus.com The chlorine atom on the ethyl group provides a reactive site for nucleophilic substitution reactions.

Significance as a Key Synthetic Intermediate

While specific, large-scale applications of this compound are not extensively documented in publicly available literature, its structure suggests its primary role as a key intermediate in organic synthesis. The combination of a reactive chloroethyl group and a stable phenoxybenzene backbone makes it a versatile building block for the synthesis of more complex molecules.

The chlorine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of different functional groups. This makes it a valuable precursor for creating a range of derivatives. For instance, it could potentially be used in the synthesis of pharmaceuticals, agrochemicals, or materials with specific properties. The phenoxybenzene portion of the molecule is a common structural motif in various biologically active compounds.

The synthesis of related compounds, such as 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, which serves as an intermediate for the antidiabetic drug dapagliflozin, highlights the importance of halogenated aryl ethers in medicinal chemistry. google.com Although a direct link between this compound and a specific end-product is not readily apparent from the search results, its structural features firmly place it in the category of valuable synthetic intermediates.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1-chloroethyl)-4-phenoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDHEENRYMLUBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategic Approaches for 1 1 Chloroethyl 4 Phenoxybenzene

Synthetic Pathways to the 1-(1-Chloroethyl) Moiety

Chlorination of Benzylic Alcohols and Derivatives

A common and effective method for synthesizing 1-(1-chloroethyl)-4-phenoxybenzene is the chlorination of the corresponding benzylic alcohol, 1-(4-phenoxyphenyl)ethanol. This transformation can be achieved using various chlorinating agents.

Thionyl chloride (SOCl₂) is a widely used reagent for this purpose. libretexts.orgdoubtnut.com The reaction typically proceeds by the alcohol attacking the sulfur atom of thionyl chloride, leading to the formation of an intermediate chlorosulfite ester. Subsequent nucleophilic attack by the chloride ion, either through an Sₙ2 or Sₙi mechanism, yields the desired alkyl chloride along with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl). libretexts.org The use of a base like pyridine (B92270) can be employed to neutralize the generated HCl. doubtnut.com Catalytic amounts of dimethylformamide (DMF) can also facilitate the reaction, particularly when dealing with less reactive alcohols. reddit.com

The reaction conditions, such as temperature and solvent, can be optimized to improve yield and minimize side reactions. For instance, some chlorinations with thionyl chloride may require heating to proceed at a reasonable rate. reddit.com

Electrophilic Addition Reactions to Vinyl Arenes

An alternative approach to the 1-(1-chloroethyl) moiety involves the electrophilic addition of hydrogen chloride (HCl) to a vinyl arene, specifically 4-phenoxystyrene. This reaction follows Markovnikov's rule, where the proton from HCl adds to the less substituted carbon of the vinyl group, generating a more stable benzylic carbocation. libretexts.orgyoutube.com The subsequent attack of the chloride ion on this carbocation intermediate furnishes this compound. libretexts.org

The stability of the benzylic carbocation, which is enhanced by resonance with the adjacent aromatic ring, is a key driving force for the regioselectivity of this addition. youtube.com The reaction can be carried out by bubbling gaseous hydrogen chloride through a solution of the alkene or by using HCl in a suitable solvent like acetic acid. libretexts.org

Halogenation through Functional Group Interconversion

Functional group interconversion provides another strategic route. For instance, other functional groups on the ethyl side chain can be converted to a chloride. While less common for this specific target, methods like the Appel reaction, using triphenylphosphine (B44618) and carbon tetrachloride, could theoretically be employed to convert the corresponding alcohol to the chloride.

Construction of the 4-Phenoxybenzene Core

The diaryl ether framework of 4-phenoxybenzene is a key structural component. Its synthesis is often achieved through cross-coupling reactions, with the Ullmann condensation being a classic and still relevant method.

Ullmann-Type Etherification Reactions

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol or a phenoxide. wikipedia.orgorganic-chemistry.org In the context of synthesizing the 4-phenoxybenzene core, this would typically involve the reaction of a halobenzene (e.g., 4-chlorophenol (B41353) or 4-bromophenol) with phenol (B47542) in the presence of a copper catalyst and a base. wikipedia.org

Traditional Ullmann reactions often required harsh conditions, such as high temperatures (frequently over 200°C) and stoichiometric amounts of copper. wikipedia.orgnih.gov However, significant advancements have been made, including the development of more active catalyst systems. These modern protocols often utilize soluble copper salts in combination with ligands, allowing the reaction to proceed under milder conditions. wikipedia.org The choice of solvent, base, and ligand can significantly influence the reaction's efficiency. nih.gov For example, solvents like N-methylpyrrolidone, nitrobenzene, or dimethylformamide are commonly used. wikipedia.org

The reaction mechanism is thought to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether and a copper(I) halide. organic-chemistry.org

Table 1: Comparison of Ullmann-Type Reaction Conditions

| Catalyst System | Temperature | Base | Solvent | Reference |

| Copper Bronze | >200°C | Potassium Carbonate | Pyridine | nih.gov |

| CuI / Phenanthroline | 100-180°C | Cesium Carbonate | Toluene | google.com |

| CuCl / Pyridine-2-aldoxime | Room Temp - 120°C | Potassium Phosphate | Water/DMF | nih.gov |

| Cu-NPs | 120°C | Cs₂CO₃ | DMF | mdpi.com |

Dehydrogenative Coupling Strategies for Aryl Ethers

More recent and atom-economical approaches to diaryl ether synthesis involve C-H activation and dehydrogenative coupling. rsc.orgrsc.org These methods aim to form the C-O bond directly from the C-H bonds of two aromatic precursors, avoiding the need for pre-functionalized aryl halides. rsc.org

One such strategy is the electro-oxidative C(sp²)-H/O-H cross-dehydrogenative coupling of phenols and arenes. rsc.orgrsc.org This method can proceed under metal- and oxidant-free conditions at room temperature, offering a greener alternative to traditional cross-coupling reactions. rsc.orgrsc.org The reaction exhibits high regioselectivity, often favoring para-substitution. rsc.org While still an emerging area, these dehydrogenative strategies hold significant promise for the efficient and environmentally benign synthesis of diaryl ethers like the 4-phenoxybenzene core.

Nucleophilic Aromatic Substitution Variants for Phenoxy Group Introduction

The introduction of a phenoxy group onto an aromatic ring is a pivotal step in the synthesis of this compound. Nucleophilic Aromatic Substitution (SNAr) provides a direct route for this transformation. The classical SNAr mechanism requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups at the ortho and/or para positions relative to the leaving group (typically a halide). libretexts.orglumenlearning.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed when the nucleophile attacks the aromatic ring. libretexts.orglumenlearning.comlibretexts.org

In the context of this compound synthesis, a precursor like 4-chloro-(1-chloroethyl)benzene could theoretically react with a phenoxide nucleophile. However, the ethyl group is not a strong electron-withdrawing group, meaning the ring is not sufficiently activated for a classical SNAr reaction to proceed under mild conditions. libretexts.org

To overcome this limitation, transition-metal-catalyzed variants of nucleophilic substitution are employed. The Ullmann condensation, for instance, uses a copper catalyst to facilitate the coupling of an aryl halide with an alcohol or phenol. This method is particularly effective for less reactive aryl halides. A patented process for a structurally related compound, 1-chloro-4-[4-(alkylthio)phenoxy]benzene, demonstrates the reaction of a potassium salt of a substituted phenol with a 4-chlorohalobenzene in the presence of a copper catalyst. google.com This approach suggests a viable pathway where a substituted phenoxide reacts with a dihalobenzene precursor, followed by the subsequent elaboration of the chloroethyl side chain.

Modern advancements have also introduced palladium and nickel-catalyzed methods (Buchwald-Hartwig amination and etherification) which show broad substrate scope and functional group tolerance, though they are more commonly applied to C-N and C-O bond formation involving amines and alcohols.

| Method | Catalyst/Reagent | Leaving Group | Key Features |

| Classical SNAr | None (requires activation) | F > Cl > Br > I | Requires strong electron-withdrawing groups ortho/para to the leaving group. libretexts.orglibretexts.orgyoutube.com |

| Ullmann Condensation | Copper (e.g., CuI, Cu powder) | I, Br, Cl | Effective for unactivated aryl halides; often requires high temperatures. google.com |

| Buchwald-Hartwig Etherification | Palladium complexes | Br, Cl, OTf | High functional group tolerance; operates under milder conditions. |

Stereoselective Synthesis of Benzylic Halides and Related Chloroethyl Arenes

The chloroethyl group in this compound contains a stereocenter at the carbon bearing the chlorine atom. Controlling the stereochemistry at this benzylic position is crucial for applications where a single stereoisomer is required. Both diastereoselective and enantioselective strategies are available for this purpose.

Diastereoselective methods are employed when another stereocenter is present in the molecule, influencing the formation of the new stereocenter. If the starting material already contains a chiral element, it can direct the stereochemical outcome of the chlorination step.

Alternatively, substrate-controlled diastereoselectivity can be achieved by introducing a chiral auxiliary. While specific examples for this compound are not prominent, general strategies are well-established. For instance, the functionalization of benzylboronates using unsymmetrical secondary α-bromoesters has been shown to proceed with high diastereoselectivity, driven by the directing effect of the boryl group. organic-chemistry.org A similar strategy could be envisioned where a chiral boronate derivative of 4-phenoxy-ethylbenzene is used as a precursor.

Another approach involves the diastereoselective cyclization of specifically designed precursors. For example, a highly diastereoselective bromination-cyclization of N-alkoxy α,β-unsaturated silyl (B83357) imino ethers has been developed to create α-bromo β-lactams, demonstrating that a halogen can be introduced with high diastereocontrol adjacent to a newly formed ring system. rsc.org Such principles can be adapted to acyclic systems under appropriate substrate and reagent control. Benzylic halides readily undergo E2 elimination reactions, a factor that must be considered in the synthetic design, as the newly formed double bond gains stability through conjugation with the benzene (B151609) ring. youtube.com

When a single enantiomer of this compound is the target, enantioselective methods are required. These strategies typically involve a chiral catalyst or reagent to create the benzylic stereocenter with a preference for one enantiomer.

One powerful approach is the direct enantioselective chlorination of a suitable precursor. Research has shown that chiral squaramide catalysts can promote the enantioselective α-chlorination of silyl ketene (B1206846) acetals with N-chlorosuccinimide (NCS). nih.gov This method proceeds through non-covalent interactions where the catalyst activates both reagents, leading to the formation of tertiary α-chloro esters in high enantiomeric excess (ee). A similar catalytic system could be designed for the benzylic position of a 4-phenoxy-ethylbenzene derivative.

| Catalyst System | Substrate Type | Achieved Enantioselectivity (ee) | Reference |

| Arylpyrrolidino-Squaramide / NCS | Silyl Ketene Acetals | Up to 99% | nih.gov |

| Ni/Photoredox with BiOX ligand | α-N-heterocyclic trifluoroborates | Good to Excellent | nih.gov |

| Chiral Zinc-Salen Complex | Aromatic Aldehydes/Ketones | High | organic-chemistry.org |

Another common strategy is the enantioselective reduction of a ketone precursor, 4-phenoxyacetophenone, to the corresponding chiral benzylic alcohol. This can be achieved with high enantioselectivity using various catalytic systems, such as those based on ruthenium, rhodium, or chiral zinc complexes. organic-chemistry.org The resulting enantioenriched alcohol can then be converted to the desired benzylic chloride. This conversion must proceed with controlled stereochemistry, typically via an SN2 mechanism using reagents like thionyl chloride (SOCl₂) or Appel reaction conditions, which results in an inversion of stereochemistry. organic-chemistry.org

Dual catalytic systems, such as Ni/photoredox catalysis, have also emerged for creating chiral benzylic centers through cross-coupling reactions, providing access to N-benzylic heterocycles with high enantioselectivity. nih.gov

Considerations for Scalable and Sustainable Synthesis

Moving a synthetic route from laboratory-scale research to industrial production requires careful consideration of its scalability and environmental impact. A sustainable process for synthesizing this compound would prioritize safety, cost-effectiveness, and green chemistry principles.

Key considerations include:

Atom Economy: Designing the synthesis to maximize the incorporation of atoms from the starting materials into the final product, minimizing waste.

Choice of Reagents: Replacing stoichiometric and often toxic reagents with catalytic alternatives. For example, using catalytic H₂O₂ as a clean oxidant instead of stoichiometric metal-based oxidants. rsc.org

Solvent Selection: Using environmentally benign solvents. For instance, developing processes that use alcohols like 2-propanol or 1-butanol, which are preferable to chlorinated solvents or dipolar aprotic solvents that are difficult to recycle. researchgate.net

Process Efficiency: Optimizing reaction conditions to reduce reaction times, lower energy consumption, and simplify purification. A protocol for synthesizing substituted phenols that takes only one minute at room temperature and avoids chromatographic purification is an excellent example of a highly efficient and scalable process. rsc.org

Catalyst System: Employing robust and readily available catalysts. For example, nickel-catalyzed coupling reactions have been developed for scalable processes due to nickel's lower cost compared to palladium. researchgate.net

For the synthesis of this compound, a sustainable approach might involve the ipso-hydroxylation of an arylboronic acid to generate the phenoxy precursor in a green solvent, followed by a catalytic, enantioselective step to form the chiral chloroethyl side chain. rsc.org Each step would be evaluated to ensure that it is not only high-yielding but also safe and environmentally responsible for large-scale implementation.

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of 1 1 Chloroethyl 4 Phenoxybenzene

Reactivity of the Chloroethyl Group

The chloroethyl group, a primary determinant of the compound's reactivity, is susceptible to a variety of reactions, including nucleophilic substitutions, eliminations, and radical processes.

Nucleophilic Substitution Reactions (SN1, SN2)

The 1-(1-chloroethyl)-4-phenoxybenzene is a secondary benzylic halide. Benzylic halides are known to readily participate in both SN1 and SN2 nucleophilic substitution reactions. ucalgary.ca The specific pathway, however, is influenced by the reaction conditions, such as the nature of the nucleophile and the solvent.

SN1 Reactions: In the presence of a weak nucleophile and a protic solvent, the SN1 mechanism is favored. This pathway involves a two-step process: the initial, rate-determining step is the departure of the chloride leaving group to form a secondary benzylic carbocation. This carbocation is stabilized by resonance, with the positive charge delocalized over the adjacent benzene (B151609) ring. The subsequent step involves a rapid attack by the nucleophile on the carbocation to yield the substitution product. The stability of the benzylic carbocation intermediate is a key factor promoting the SN1 pathway. chemicalnote.com

SN2 Reactions: Conversely, with a strong nucleophile and an aprotic polar solvent, the SN2 mechanism is more likely. This is a single-step concerted reaction where the nucleophile attacks the carbon atom bonded to the chlorine from the backside, simultaneously displacing the chloride ion. chemicalnote.com While secondary benzylic halides can undergo SN2 reactions, they are generally slower than for primary benzylic halides due to increased steric hindrance around the reaction center. youtube.com

| Reaction Type | Favored Conditions | Key Features |

| SN1 | Weak nucleophile, protic solvent | Two-step mechanism, formation of a resonance-stabilized benzylic carbocation. chemicalnote.com |

| SN2 | Strong nucleophile, aprotic polar solvent | Single-step concerted mechanism, backside attack by the nucleophile. chemicalnote.com |

Elimination Reactions

In the presence of a strong, sterically hindered base, this compound can undergo elimination reactions, primarily following the E2 mechanism. This process involves the abstraction of a proton from the carbon adjacent to the chloroethyl-bearing carbon, leading to the formation of a double bond and the expulsion of the chloride ion. The product of this reaction would be 1-phenoxy-4-vinylbenzene. Competition between substitution and elimination reactions is a common feature for secondary halides, and the reaction conditions will dictate the major product.

Radical Reactions Involving the C-Cl Bond

The carbon-chlorine bond in this compound can undergo homolytic cleavage under the influence of radical initiators or ultraviolet light. This process generates a benzylic radical. These radicals can then participate in various radical chain reactions, such as polymerization or reaction with oxygen to form peroxy radicals, which can subsequently rearrange and lead to ring-cleavage products. nih.gov

Reactivity of the Phenoxybenzene Moiety

Influence of the Phenoxy Group on Aromatic Ring Reactivity

The phenoxy group is an activating group for electrophilic aromatic substitution. youtube.com The oxygen atom of the ether linkage possesses lone pairs of electrons that can be donated to the benzene ring through resonance. This electron donation increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles compared to benzene itself. minia.edu.eglibretexts.org This activating effect is most pronounced at the ortho and para positions relative to the phenoxy group.

Electrophilic Aromatic Substitution Patterns

Due to the activating and ortho-, para-directing nature of the phenoxy group, electrophilic aromatic substitution reactions on the phenoxybenzene moiety of this compound will predominantly occur at the positions ortho and para to the ether linkage. quizlet.com For the benzene ring directly attached to the chloroethyl group, the (1-chloroethyl) group is considered weakly deactivating due to its inductive electron-withdrawing effect. However, the phenoxy group on the other ring will have a more dominant activating effect on its own ring. Therefore, electrophilic attack is most likely to occur on the activated phenoxy-substituted ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org The incoming electrophile will be directed to the positions ortho and para to the phenoxy group.

| Substituent | Effect on Ring Reactivity | Directing Effect |

| Phenoxy Group | Activating | Ortho, Para |

| (1-Chloroethyl) Group | Weakly Deactivating | Ortho, Para (though deactivating) |

Cleavage Reactions of the Aryl Ether Linkage

The ether bridge in this compound is a key reactive site. The cleavage of aryl-ether bonds is a significant area of research, particularly in the context of lignin (B12514952) depolymerization, as lignin contains a high proportion of such linkages. rsc.orgnih.gov The principles derived from these studies can be applied to understand the reactivity of the ether bond in this compound.

Acid-catalyzed hydrolysis is a primary method for cleaving aryl ether bonds. For instance, studies on lignin model compounds like benzyl (B1604629) phenyl ether, which represents the α-O-4 ether linkage, show that cleavage can be achieved using an acid catalyst in a suitable solvent. nih.gov The reaction is proposed to proceed via an SN1 mechanism, involving the formation of a stable carbocation intermediate. nih.gov The presence of water as a cosolvent can significantly influence the product distribution, often favoring the formation of hydroxylated products by inhibiting the formation of larger, repolymerized structures. nih.gov

Catalytic methods employing transition metals have also proven effective. For example, a synergistic Co-Zn/H-beta catalyst has been shown to efficiently cleave aryl-ether linkages in lignin model compounds. rsc.orgnih.gov In such systems, the Lewis acidic sites of the catalyst are thought to activate the ether bond, while the metal component facilitates hydrogenation, leading to the degradation of the ether-linked structures into aromatic monomers. rsc.org

Table 1: Conditions for Aryl Ether Linkage Cleavage This table is representative of conditions used for similar aryl ether model compounds and can be inferred for this compound.

| Catalyst/Reagent | Solvent | Key Observation | Reference |

| Sulfuric Acid | γ-Valerolactone (GVL) / Water | Water as a cosolvent inhibits the formation of larger structures. | nih.gov |

| Co-Zn/Off-Al H-beta | Not specified | Efficiently cleaves α-O-4 and β-O-4 ether linkages. | rsc.orgnih.gov |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound offers multiple sites for such transformations.

The chloroethyl group represents a secondary benzylic halide, a reactive functional group for cross-coupling reactions. Nickel-catalyzed cross-coupling reactions, for example, are effective for forming bonds between aryl halides and alkyl radicals derived from alkyl halides. A co-catalyst system, such as one involving cobalt phthalocyanine, can react with electrophiles like the benzylic chloride via an SN2 mechanism, enabling the coupling of substrates that are not prone to homolysis. rsc.org This allows for the formation of new carbon-carbon bonds at the benzylic position, leading to the synthesis of diarylmethane-type structures. rsc.org

The two aromatic rings of this compound can participate in various transition metal-catalyzed cross-coupling reactions, provided they are appropriately functionalized (e.g., as an aryl halide). ustc.edu.cn While the parent molecule does not possess a halide on its aromatic rings, derivatives of it could undergo such reactions. Classic examples of these transformations include:

Suzuki Coupling: This reaction pairs an organoboron compound with an organohalide using a palladium catalyst and a base to form a biaryl structure. ustc.edu.cn

Heck Reaction: An organohalide is coupled with an alkene in the presence of a palladium catalyst and a base to create a substituted alkene. ustc.edu.cn

Ullmann Reaction: This reaction traditionally uses copper to couple two aryl halide molecules to form a biaryl, although modern variations use palladium or nickel catalysts under milder conditions. ustc.edu.cn

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. ustc.edu.cn

Table 2: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions This table outlines general cross-coupling reactions applicable to aryl halides, which could be derivatives of this compound.

| Reaction Name | Catalyst | Reactants | Product Type | Reference |

| Suzuki Coupling | Palladium | Organohalide + Organoborane | Biaryl | ustc.edu.cn |

| Heck Reaction | Palladium | Organohalide + Alkene | Substituted Alkene | ustc.edu.cn |

| Ullmann Reaction | Copper, Palladium, or Nickel | 2 x Aryl Halide | Biaryl | ustc.edu.cn |

| Buchwald-Hartwig Amination | Palladium | Aryl Halide + Amine | Arylamine | ustc.edu.cn |

Derivatization and Functionalization Strategies

Further chemical diversity can be achieved through the derivatization and functionalization of this compound at either the chloroethyl side chain or the aromatic rings.

The chloroethyl side chain is a primary site for modification due to the reactivity of the secondary benzylic chloride. This group can readily undergo nucleophilic substitution reactions, where the chlorine atom is replaced by a variety of nucleophiles. This allows for the introduction of new functional groups such as amines, azides, cyanides, or alkoxides. The benzylic nature of the carbon-chlorine bond makes it susceptible to both SN1 and SN2 reaction pathways, depending on the reaction conditions and the nucleophile used. Elimination reactions are also possible, which would lead to the formation of a styrenic double bond.

Table 3: Potential Derivatization Reactions This table outlines potential reactions for the functionalization of this compound based on general organic chemistry principles.

| Reaction Type | Reagent/Conditions | Functional Group Targeted | Potential Product |

| Nucleophilic Substitution | NaCN, DMSO | Chloroethyl Side Chain | 1-(1-Cyanoethyl)-4-phenoxybenzene |

| Elimination | Strong base (e.g., t-BuOK) | Chloroethyl Side Chain | 1-(1-Vinyl)-4-phenoxybenzene |

| Nitration | HNO₃, H₂SO₄ | Aromatic Ring | Nitrated derivative |

| Bromination | Br₂, FeBr₃ | Aromatic Ring | Brominated derivative |

Applications in Complex Molecule Synthesis and Chemical Science

Role as a Versatile Building Block in Organic Synthesis

The chloroethyl group in 1-(1-chloroethyl)-4-phenoxybenzene is a key functional handle that can participate in a wide array of nucleophilic substitution reactions. This allows for the introduction of diverse functionalities, making it a versatile precursor for a range of derivatives. The phenoxybenzene moiety, on the other hand, provides a stable aromatic core that can be further functionalized.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 19935-80-9 | aablocks.combiosynth.combldpharm.com |

| Molecular Formula | C₁₄H₁₃ClO | aablocks.combiosynth.combldpharm.com |

| Molecular Weight | 232.71 g/mol | bldpharm.com |

| SMILES Code | CC(C1=CC=C(OC2=CC=CC=C2)C=C1)Cl | biosynth.combldpharm.com |

Intermediate in the Synthesis of Diverse Chemical Entities

The dual reactivity of this compound, stemming from its chloroethyl group and the aromatic rings, makes it a valuable intermediate for the synthesis of a variety of chemical structures.

The aromatic rings of the phenoxybenzene core are susceptible to electrophilic substitution reactions. This allows for the introduction of various substituents such as nitro groups, halogens, or acyl groups, leading to the formation of polyfunctionalized aromatic compounds. The position of these substitutions would be directed by the existing phenoxy and chloroethyl groups.

While direct, publicly available research on the use of this compound in heterocyclic synthesis is limited, its structure suggests a high potential for such applications. The chloroethyl group can be a key component in cyclization reactions to form various heterocyclic rings. For instance, reaction with appropriate nucleophiles could lead to the formation of nitrogen, oxygen, or sulfur-containing heterocycles, which are core structures in many pharmaceuticals and functional materials.

Contribution to Advanced Synthetic Strategies

The development of novel and efficient synthetic routes is a cornerstone of modern chemical science. While specific, documented advanced synthetic strategies employing this compound are not widely reported in public literature, its structure lends itself to several theoretical applications. For example, it could potentially be used in transition metal-catalyzed cross-coupling reactions, where the chloroethyl group could be activated to form new carbon-carbon or carbon-heteroatom bonds, a fundamental strategy in modern organic synthesis.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating 1-(1-Chloroethyl)-4-phenoxybenzene from complex mixtures and for its quantification. These techniques leverage the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) stands as a primary technique for the analysis of volatile and semi-volatile compounds such as this compound. In this method, the compound is vaporized and separated on a chromatographic column before being detected by a mass spectrometer. The retention time in the gas chromatograph provides a preliminary identification, which is then confirmed by the mass spectrum.

The mass spectrometer fragments the molecule in a reproducible manner, generating a unique mass spectrum that serves as a molecular fingerprint. For this compound, characteristic fragmentation would involve the cleavage of the chloroethyl side chain and the phenoxy group. The analysis of these fragments helps in confirming the structure of the molecule. Derivatization techniques, such as silylation, can be employed to enhance the volatility and thermal stability of related compounds, which can also be a strategy for this molecule if needed. mdpi.com The analysis of phenolic compounds, which are structurally related, often utilizes derivatization to improve GC-MS results. nih.gov

While specific mass spectral data for this compound is not publicly available, analysis of a related compound, 1-chloro-4-phenoxybenzene, shows characteristic fragmentation patterns that can be informative. nist.gov

Table 1: Illustrative GC-MS Fragmentation Data for a Structurally Related Compound

| Property | Value |

| Compound Name | 1-Chloro-4-phenoxybenzene |

| Molecular Formula | C₁₂H₉ClO |

| Molecular Weight | 204.65 g/mol |

| Key MS Fragments (m/z) | 204 (M+), 169, 141, 115, 77, 51 |

| Data derived from NIST WebBook for 1-Chloro-4-phenoxybenzene and is for illustrative purposes. |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.netrsc.org It is particularly useful for compounds that are thermally labile or not sufficiently volatile for GC-MS. researchgate.net For this compound, LC-MS can be used for both qualitative and quantitative analysis, often with minimal sample preparation. The use of advanced LC techniques can further enhance separation and detection. rsc.org

In LC-MS analysis, the compound is first separated on an LC column and then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. ESI allows for the gentle ionization of the molecule, often yielding the intact molecular ion, which is crucial for determining the molecular weight. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing structural information. ddtjournal.com Chemical derivatization can also be used in LC-MS to improve ionization efficiency and achieve lower detection limits. ddtjournal.comnih.gov

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the detailed elucidation of the molecular structure of this compound. These methods probe the interaction of the molecule with electromagnetic radiation to reveal information about its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. uobasrah.edu.iqnih.gov Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, the chemical shifts, splitting patterns, and integration of the signals would confirm the presence of the different types of protons: those on the two aromatic rings, the methine proton adjacent to the chlorine atom, and the methyl protons. libretexts.orgpressbooks.pub The protons on the phenoxy-substituted ring and the chloroethyl-substituted ring would exhibit distinct chemical shifts due to the different electronic environments. ucl.ac.ukmodgraph.co.uk

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the two aromatic rings, the ether-linked carbon, the carbon bearing the chlorine atom, and the methyl carbon. rsc.orgresearchgate.net The chemical shifts of these carbons are highly indicative of their local chemical environment. researchgate.netmdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.8 - 7.5 | 115 - 160 |

| Methine Proton (-CHCl) | 5.0 - 5.5 | 55 - 65 |

| Methyl Protons (-CH₃) | 1.7 - 2.0 | 20 - 30 |

| Predicted values are based on standard chemical shift tables and data from structurally similar compounds. |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. aip.org

The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its functional groups. fiveable.me These include C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching for the aromatic rings, a strong C-O-C stretching vibration characteristic of the ether linkage, and a C-Cl stretching vibration in the fingerprint region. libretexts.orgspectroscopyonline.comseab.gov.sgorgchemboulder.comlibretexts.orgquimicaorganica.org

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Aryl Ether (C-O-C) | Asymmetric Stretching | 1200 - 1275 |

| Alkyl Halide (C-Cl) | Stretching | 600 - 800 |

| Data is based on standard IR correlation tables. |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a critical technique for unequivocally determining the elemental composition of a molecule by measuring its mass with very high precision. nih.gov For this compound, HRMS would provide the exact mass of the molecular ion, allowing for the calculation of its unique elemental formula (C₁₄H₁₃ClO). rsc.orgnih.gov This high level of accuracy helps to distinguish the compound from other molecules that may have the same nominal mass. The isotopic pattern, particularly the M+2 peak due to the presence of the ³⁷Cl isotope, provides further confirmation of the presence of a chlorine atom. libretexts.org

Table 4: Calculated Exact Mass for this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₃³⁵Cl¹⁶O |

| Monoisotopic Mass | 232.0655 |

| Molecular Formula (³⁷Cl Isotope) | C₁₄H₁₃³⁷Cl¹⁶O |

| Monoisotopic Mass (³⁷Cl Isotope) | 234.0625 |

| Calculated values. |

Isotopic Analysis for Mechanistic and Origin Studies

Isotopic analysis has emerged as a powerful tool for elucidating the reaction mechanisms and tracing the origins of organic compounds. By measuring the subtle variations in the isotopic composition of elements within a molecule, scientists can gain insights into the chemical and biological processes it has undergone.

Compound-Specific Chlorine Isotope Analysis (CSIA-Cl)

Compound-Specific Chlorine Isotope Analysis (CSIA-Cl) is a sophisticated analytical technique used to determine the ratio of stable chlorine isotopes (³⁷Cl to ³⁵Cl) in individual chlorinated organic compounds. nih.gov This method is particularly valuable for understanding the fate and transport of organochlorine contaminants in the environment. nih.gov For a compound like this compound, which contains a chlorine atom, CSIA-Cl offers a unique window into its history, from its synthesis to its potential degradation pathways.

The fundamental principle of CSIA-Cl lies in the concept of kinetic isotope effects (KIEs). researchgate.net During a chemical or biological reaction, molecules containing the lighter isotope (³⁵Cl) tend to react slightly faster than those with the heavier isotope (³⁷Cl) because the C-³⁵Cl bond is marginally weaker and more easily broken. researchgate.net This results in a change, or "fractionation," of the chlorine isotope ratio in the remaining unreacted compound, which becomes progressively enriched in the heavier ³⁷Cl isotope. nih.gov The magnitude of this fractionation, often expressed as an enrichment factor (ε), is characteristic of a specific reaction mechanism. ub.edu

Application in Mechanistic Studies

By quantifying the chlorine isotope fractionation, CSIA-Cl can help elucidate the reaction mechanism of processes affecting this compound. For instance, if this compound undergoes a degradation reaction involving the cleavage of the carbon-chlorine bond, a significant kinetic isotope effect would be expected. unm.edunih.gov

Different degradation pathways, such as biotic reductive dechlorination or abiotic hydrolysis, will exhibit distinct chlorine isotope effects. acs.orgbohrium.com For example, studies on other chlorinated aromatic compounds have shown that different microbial strains or chemical reductants can lead to different degrees of isotope fractionation, providing clues about the specific enzymes or reaction conditions involved. acs.orgtum.denih.gov By measuring the δ³⁷Cl value of the residual this compound during a degradation experiment, researchers could determine if the C-Cl bond cleavage is the rate-limiting step of the reaction. acs.org

The following table illustrates typical chlorine isotope enrichment factors observed during the degradation of various chlorinated organic compounds, demonstrating how different transformation pathways can be distinguished. While data for this compound is not available, these examples for analogous compounds showcase the potential of the technique.

| Compound | Transformation Process | Chlorine Isotope Enrichment Factor (εCl, ‰) | Reference |

| Trichloroethene (TCE) | Reductive dechlorination by zero-valent iron | -2.4 ± 1.1 | nih.gov |

| Methoxychlor | Biotic reductive dechlorination | -1.9 ± 1.0 | bohrium.com |

| Acetochlor | Abiotic hydrolysis (alkaline) | -6.5 ± 0.7 | ub.edu |

| Atrazine | Abiotic hydrolysis (acidic) | -2.7 ± 0.3 | ub.edu |

This table is illustrative and presents data for compounds structurally or functionally analogous to this compound to demonstrate the principles of CSIA-Cl.

Application in Origin and Source Apportionment

CSIA-Cl is also a powerful tool for source apportionment, which involves identifying and differentiating the origins of a contaminant in the environment. nih.gov The initial chlorine isotopic signature (δ³⁷Cl) of a synthetic chemical like this compound is determined by the isotopic composition of the raw materials and the specific manufacturing process used. unm.edu Different production batches or manufacturers may yield products with statistically distinct δ³⁷Cl values. nih.govproquest.com

If this compound were detected as a contaminant, analyzing the δ³⁷Cl signature of the samples could help trace it back to its source. For instance, if two industrial sites are potential sources, their respective products could be analyzed. The δ³⁷Cl values of the environmental samples could then be compared to the signatures of the potential sources to pinpoint the origin of the contamination. arxiv.org

The table below provides an example of how δ³⁷Cl values can differ for the same compound from different commercial sources, highlighting the utility of CSIA-Cl in provenance studies.

| Compound | Manufacturer/Source | δ³⁷Cl (‰ vs. SMOC*) | Reference |

| α-Hexachlorocyclohexane (α-HCH) | Supelco | -0.84 ± 0.54 | nih.gov |

| α-Hexachlorocyclohexane (α-HCH) | O2si | +1.01 ± 0.37 | nih.gov |

| Perchloroethylene (PCE) | Manufacturer A | -2.5 ± 0.2 | arxiv.org |

| Perchloroethylene (PCE) | Manufacturer B | +1.5 ± 0.3 | arxiv.org |

*SMOC: Standard Mean Ocean Chloride, the international reference standard for chlorine isotopes. This table uses data from other chlorinated compounds to illustrate the concept of source-specific isotopic signatures.

Theoretical and Computational Chemistry Investigations of 1 1 Chloroethyl 4 Phenoxybenzene

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to its reactivity, stability, and spectroscopic properties. Computational methods, particularly density functional theory (DFT) and other quantum chemical calculations, are employed to model the distribution of electrons within 1-(1-chloroethyl)-4-phenoxybenzene. latrobe.edu.auethz.ch These analyses typically involve the calculation of molecular orbitals (MOs), most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilic character. Conversely, the LUMO's energy reflects the molecule's capacity to accept electrons, highlighting its electrophilic character. The HOMO-LUMO energy gap is a crucial parameter, offering insights into the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Representative Molecular Orbital Data from Computational Analysis

| Parameter | Representative Value (a.u.) | Significance |

| HOMO Energy | -0.25 | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | -0.05 | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 0.20 | Relates to chemical reactivity and stability. |

Note: The values in this table are illustrative and based on typical ranges for similar aromatic ethers. Actual values would require specific DFT calculations for this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a vital tool for tracing the energetic pathways of chemical reactions, identifying transition states, and elucidating reaction mechanisms. evitachem.com For this compound, potential reactions include nucleophilic substitution at the benzylic carbon bearing the chlorine atom and electrophilic aromatic substitution on either of the phenyl rings.

Theoretical studies can map out the potential energy surface for these transformations. For instance, in a nucleophilic substitution reaction, computational models can determine whether the reaction proceeds through a concerted (SN2) or a stepwise (SN1) mechanism by calculating the energies of the intermediates and transition states. The stability of a potential carbocation intermediate at the benzylic position, influenced by the phenoxy group, would be a key factor in such an analysis. Studies on the electrochemical carboxylation of α-chloroethylbenzene have demonstrated the power of DFT calculations in combination with experimental data to unravel complex reaction pathways. researchgate.net

Table 2: Illustrative Energetic Data for a Hypothetical Reaction Pathway

| Species | Computational Method | Relative Energy (kcal/mol) | Role in Reaction |

| Reactants | DFT (B3LYP/6-31G) | 0.0 | Starting materials |

| Transition State 1 | DFT (B3LYP/6-31G) | +15.2 | Energy barrier to first step |

| Intermediate | DFT (B3LYP/6-31G) | +5.6 | Transient species |

| Transition State 2 | DFT (B3LYP/6-31G) | +12.8 | Energy barrier to second step |

| Products | DFT (B3LYP/6-31G*) | -10.4 | Final materials |

Note: This table represents a hypothetical reaction profile. The specific values are for illustrative purposes and would vary depending on the reaction being modeled.

Prediction of Reactivity and Selectivity

Building on electronic structure analysis, computational chemistry can predict the reactivity and selectivity of this compound. By calculating electrostatic potential maps, researchers can visualize the electron-rich and electron-poor regions of the molecule, thereby predicting sites susceptible to electrophilic or nucleophilic attack.

For electrophilic aromatic substitution, computational models can determine the relative activation energies for attack at the ortho, meta, and para positions of both the phenoxy-substituted ring and the terminal phenyl ring. The directing effects of the ether linkage (ortho, para-directing) and the chloroethyl group would be quantified. This allows for the prediction of the most likely products of reactions such as nitration or halogenation. Mechanistic analyses informed by DFT calculations have been shown to rationalize the exceptional selectivity observed in reactions of similar compounds. researchgate.net

Conformational Analysis and Stereochemical Prediction

The three-dimensional shape of a molecule, or its conformation, is critical to its physical properties and biological activity. This compound has several rotatable bonds, including the C-O-C ether linkage and the C-C bond of the ethyl group, leading to a complex conformational landscape.

Conformational analysis using molecular mechanics or quantum chemical methods can identify the most stable conformers (those at energy minima) and the energy barriers between them. nih.govexcli.de These studies often involve systematic rotations around key bonds to map the potential energy surface. For molecules with chiral centers, such as the benzylic carbon in this compound, computational methods can also predict the relative stabilities of different stereoisomers. This is particularly relevant in fields like drug design, where the specific three-dimensional arrangement of atoms is crucial for interaction with biological targets. nih.govresearchgate.netbrieflands.com Studies on related haloethylbenzenes have successfully used computational methods to identify and assign stable anti and gauche conformers. rsc.org

Table 3: Representative Conformational Analysis Data

| Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Population (%) |

| 0° | +5.0 (Eclipsed) | <1 |

| 60° | +1.5 (Gauche) | 20 |

| 120° | +4.5 | <1 |

| 180° | 0.0 (Anti) | 80 |

Note: This data is illustrative of a typical conformational energy profile for a molecule with similar rotational freedom. The actual energy values and populations would be specific to this compound.

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Pathways

Future research could focus on:

Direct Chlorination: Investigating the selective chlorination of 4-ethylphenoxybenzene using various chlorinating agents (e.g., N-chlorosuccinimide) and reaction conditions (e.g., photochemical initiation) to optimize yield and minimize side products. organic-chemistry.org

Alternative Routes: Exploring other synthetic strategies, such as the reaction of 4-phenoxyacetophenone with a suitable chlorinating/reducing agent, could offer an alternative pathway.

Exploration of Undiscovered Reactivity Patterns

The reactivity of 1-(1-Chloroethyl)-4-phenoxybenzene is presumed to be dominated by the benzylic chloride functional group. This group is typically susceptible to nucleophilic substitution reactions (both SN1 and SN2 mechanisms), where the chloride ion acts as a leaving group. libretexts.org

Key areas for future reactivity studies include:

Nucleophilic Substitution: A systematic investigation of its reactions with a wide range of nucleophiles (e.g., amines, alkoxides, cyanides) would be valuable for creating a library of new derivatives. The phenoxy group's electronic influence on the reaction rate and mechanism is a key question to be answered.

Elimination Reactions: Under basic conditions, elimination of HCl to form 4-vinylphenoxybenzene is a likely and potentially useful transformation.

Organometallic Chemistry: Conversion to organometallic reagents, for instance, through reaction with magnesium to form a Grignard reagent, would open up a vast array of carbon-carbon bond-forming reactions.

Integration into Automated and Flow Chemistry Systems

The translation of synthetic procedures for this compound and its derivatives to automated and flow chemistry platforms could offer significant advantages in terms of safety, efficiency, and scalability. google.com Flow chemistry, in particular, is well-suited for reactions involving reactive intermediates or hazardous reagents. researchgate.netnih.gov

Future research in this area could involve:

Flow Synthesis: Developing a continuous flow process for the synthesis of this compound itself, potentially enabling better control over reaction parameters and improving safety. google.com

Automated Derivatization: Utilizing automated synthesis platforms to rapidly generate a diverse library of derivatives from this compound by reacting it with various nucleophiles. This high-throughput approach could accelerate the discovery of new functional molecules.

Advanced Applications in Materials Science and Functional Molecule Design

The phenoxybenzene moiety is a component of various high-performance polymers, such as poly(ether ether ketone) (PEEK) and poly(phenylene ether) (PPE), valued for their thermal and mechanical stability. wikipedia.orgnih.gov The reactive chloroethyl group of this compound makes it a potentially valuable building block for new materials.

Potential applications to be explored include:

Monomer for Polymer Synthesis: Its ability to undergo reactions like polymerization could lead to the creation of novel polymers with tailored properties. For example, it could be used to introduce the phenoxybenzene unit into various polymer backbones, potentially enhancing thermal stability or imparting specific optical or electronic properties. researchgate.netnih.gov

Functionalization of Materials: The compound could be grafted onto the surface of other materials to modify their properties, for instance, to improve compatibility in polymer blends or to introduce a reactive handle for further functionalization.

Synthesis of Functional Molecules: As a versatile intermediate, it could be a precursor for the synthesis of more complex molecules with applications in pharmaceuticals, agrochemicals, or as liquid crystals. The combination of the flexible ether linkage and the reactive chloroethyl group offers a scaffold for diverse molecular designs.

Q & A

Q. What are the established synthetic routes for 1-(1-Chloroethyl)-4-phenoxybenzene, and how is reaction completion monitored?

The compound is synthesized via chloroethylation of 4-phenoxybenzene derivatives under reflux with anhydrous potassium carbonate (K₂CO₃) in ethanol. Reaction progress is monitored by color changes or thin-layer chromatography (TLC). Post-reaction, the product is precipitated in cold water, filtered, washed with ethanol, and recrystallized for purification. Yield optimization often requires stoichiometric excess of reagents (e.g., 1.2 equivalents of 4-chlorobenzyl chloride) .

Q. What analytical techniques confirm the structure and purity of this compound?

Structural confirmation relies on ¹H/¹³C NMR for functional group analysis, FTIR for bond vibrations (e.g., C-Cl stretch at ~600 cm⁻¹), and gas chromatography (GC) for purity assessment (>95%). For stereochemical characterization, chiral supercritical fluid chromatography (SFC) determines enantiomeric ratios .

Q. What are the critical storage conditions to prevent decomposition?

Store at 0–6°C in airtight containers to minimize hydrolysis of the chloroethyl group. Moisture-sensitive handling is critical, as humidity can degrade the compound via nucleophilic substitution .

Q. How to optimize recrystallization for high-purity product?

Use ethanol as the solvent with slow cooling to room temperature. Monitor crystal nucleation and growth. Repeat recrystallization if GC detects impurities (>95% purity threshold). Cold ethanol washes remove residual byproducts .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what factors influence stereochemical outcomes?

Catalytic asymmetric reductive acyl cross-coupling employs chiral ligands (e.g., (R,R)-L1) to achieve enantiomeric excess (up to 91% ee). Key variables include catalyst loading (33 mol%), solvent polarity, and temperature. Steric hindrance from the phenoxy group directs stereoselectivity during nucleophilic attack .

Q. How to address discrepancies in spectroscopic data during characterization?

Contradictions in NMR signals (e.g., unexpected splitting or integration) may arise from diastereomers or impurities. Cross-validate with SFC for enantiopurity and X-ray crystallography for absolute configuration. Recrystallization and GC-MS can isolate and identify contaminants .

Q. What mechanistic insights explain the reactivity of the chloroethyl group in cross-coupling reactions?

The chloroethyl group acts as an electrophilic site due to electron-withdrawing effects from the phenoxy substituent. Density functional theory (DFT) studies suggest transition-state stabilization via π-stacking interactions between the aromatic rings and the catalyst, lowering activation energy for nucleophilic substitution .

Q. What strategies improve yield in multi-step syntheses involving this compound?

Optimize intermediate steps: (1) Use excess 4-chlorobenzyl chloride (1.2–1.5 eq) to drive chloroethylation; (2) Purify intermediates via column chromatography; (3) Employ high-boiling solvents (e.g., DMF) for thermally stable reactions. Catalyst screening (e.g., Ni/Fe systems) enhances cross-coupling efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.